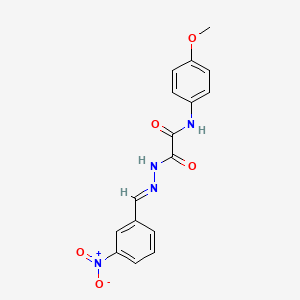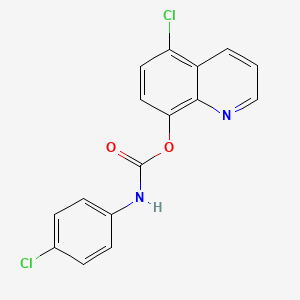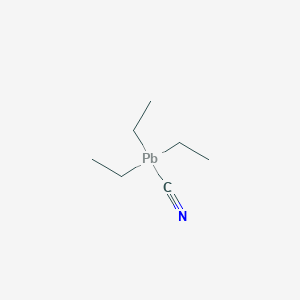
Triethylplumbylformonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylplumbylformonitrile is an organometallic compound with the molecular formula C₇H₁₅NPb It is characterized by the presence of a lead atom bonded to three ethyl groups and a formonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triethylplumbylformonitrile typically involves the reaction of lead(II) acetate with triethylamine and formonitrile under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. The crude product is then purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as column chromatography, may be employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Triethylplumbylformonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state lead compounds.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like tetrahydrofuran.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Lead oxides and nitriles.
Reduction: Lead hydrides and amines.
Substitution: Various alkyl or aryl derivatives of this compound.
Aplicaciones Científicas De Investigación
Triethylplumbylformonitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organolead compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: this compound is used in the production of specialized materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of triethylplumbylformonitrile involves its interaction with molecular targets such as enzymes and receptors. The lead atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Triethyllead chloride
- Triethyllead acetate
- Triethyllead iodide
Uniqueness
Triethylplumbylformonitrile is unique due to the presence of the formonitrile group, which imparts distinct chemical properties and reactivity compared to other triethyllead compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
13732-17-7 |
|---|---|
Fórmula molecular |
C7H15NPb |
Peso molecular |
320 g/mol |
Nombre IUPAC |
triethylplumbylformonitrile |
InChI |
InChI=1S/3C2H5.CN.Pb/c4*1-2;/h3*1H2,2H3;; |
Clave InChI |
FZDFKTFIFIDNBA-UHFFFAOYSA-N |
SMILES canónico |
CC[Pb](CC)(CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



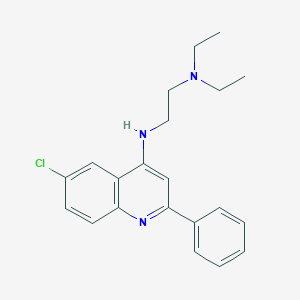
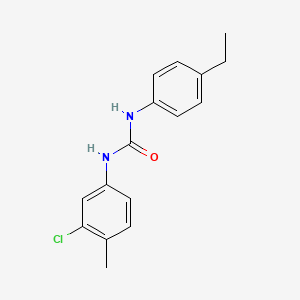
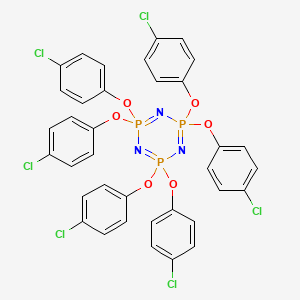
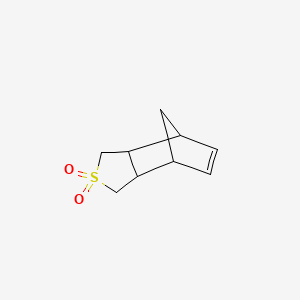

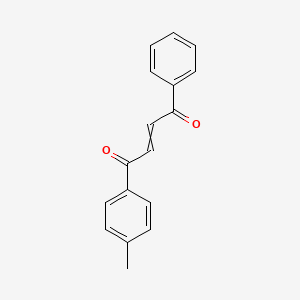

![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)
